Product packaging for Pyridine hemochrome(Cat. No.:CAS No. 15629-11-5)

Pyridine hemochrome

Cat. No.: B093148
CAS No.: 15629-11-5
M. Wt: 774.7 g/mol
InChI Key: OHYSXOGLNDQNRD-UHFFFAOYSA-L
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Description

Pyridine hemochrome, also known as this compound, is a useful research compound. Its molecular formula is C44H42FeN6O4 and its molecular weight is 774.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Coordination Complexes - Metalloporphyrins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H42FeN6O4 B093148 Pyridine hemochrome CAS No. 15629-11-5

Properties

CAS No.

15629-11-5

Molecular Formula

C44H42FeN6O4

Molecular Weight

774.7 g/mol

IUPAC Name

3-[18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;iron(2+);pyridine

InChI

InChI=1S/C34H34N4O4.2C5H5N.Fe/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;2*1-2-4-6-5-3-1;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);2*1-5H;/q;;;+2/p-2

InChI Key

OHYSXOGLNDQNRD-UHFFFAOYSA-L

SMILES

[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)[O-])CCC(=O)[O-].C1=CC=NC=C1.C1=CC=NC=C1.[Fe+2]

Canonical SMILES

[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)[O-])CCC(=O)[O-].C1=CC=NC=C1.C1=CC=NC=C1.[Fe+2]

Synonyms

protohemochrome
pyridine hemochrome
pyridine hemochromogen

Origin of Product

United States

Overview of Pyridine Hemochrome in Contemporary Biochemical and Chemical Research

Definition and Compositional Characteristics of Pyridine (B92270) Hemochrome

Pyridine hemochrome, also known as pyridine hemochromogen or protohemochrome, is a coordination complex formed when a heme molecule interacts with pyridine under alkaline conditions. acs.orgsmolecule.comnih.gov A hemochrome is generally defined as a low-spin compound of heme where the fifth and sixth coordination sites of the central iron atom are occupied by strong field ligands. qmul.ac.uk In the case of this compound, these ligands are two pyridine molecules. nih.gov

The formation of this complex involves a two-step process. First, the heme iron, which is typically in the ferric (Fe(III)) oxidation state in samples, is reduced to the ferrous (Fe(II)) state. smolecule.com This reduction is commonly achieved using a chemical reducing agent such as sodium dithionite (B78146). smolecule.comnih.gov Following reduction, two pyridine molecules, which are nitrogen-containing heterocyclic compounds, coordinate to the axial positions of the ferrous heme iron, displacing other ligands. smolecule.comnih.gov This process is typically carried out in an alkaline solution, often using sodium hydroxide (B78521), which helps to stabilize the complex. acs.orgnih.gov

The resulting compound is characterized by its distinct pink color in solution and its ability to form needle-shaped crystals, a feature utilized in certain analytical tests. scientistwhodraws.com

Table 1: Chemical Properties of this compound

Property Value Source(s)
Synonyms Pyridine hemochromogen, Protohemochrome smolecule.comnih.govchemblink.com
CAS Number 15629-11-5 smolecule.comnih.gov
Molecular Formula C₄₄H₄₂FeN₆O₄ smolecule.comnih.gov

| Molecular Weight | 774.7 g/mol | smolecule.comnih.gov |

Significance of this compound as a Standardized Spectroscopic Probe

The primary significance of this compound in modern research lies in its application as a standardized spectroscopic probe for the quantification of heme. acs.orgsmolecule.com This application is based on the compound's well-defined and intense light absorption properties, which are measured using a technique called spectrophotometry. nih.gov The method, known as the this compound assay, is valued for its speed, reproducibility, and broad linear range of detection. nih.govtandfonline.com

The principle of the assay relies on the fact that the reduced form of this compound exhibits a characteristic and sharp absorption peak, known as the alpha (α) peak, in the visible region of the electromagnetic spectrum. nih.gov For this compound derived from heme b (the most common type of heme), this α-peak is located at approximately 557 nm. acs.orgsmolecule.comnih.gov The intensity of this absorption is directly proportional to the concentration of heme in the sample, a relationship described by the Beer-Lambert law. nih.gov

To enhance accuracy and correct for interfering substances, measurements are often made by calculating the difference between the spectrum of the reduced this compound and the spectrum of its oxidized form. tandfonline.com The concentration of different types of hemes (e.g., heme a, b, and c) can be determined simultaneously by measuring the absorbance at multiple wavelengths and using established extinction coefficients. nih.govasm.orgutah.edu These coefficients are a measure of how strongly a substance absorbs light at a particular wavelength and are crucial for the assay's role as a standardized quantitative tool. nih.gov

Table 2: Selected Extinction Coefficients for this compound Analysis

Heme Type Wavelength (nm) Analysis Type Extinction Coefficient (mM⁻¹ cm⁻¹) Source(s)
Heme b 557 Reduced Spectrum 34.7 acs.orgnih.gov
Heme b 557 vs. 540 Reduced - Oxidized Difference 23.98 nih.govtandfonline.com
Heme c 550 Reduced Spectrum 30.27 acs.org
Total Heme 556 vs. 540 Reduced - Oxidized Difference 20.7 utah.edu

| Total Heme | 556 vs. 575 | Reduced - Oxidized Difference | 32.4 | utah.edu |

While highly effective, the method does have some limitations, including the use of pyridine, a hazardous chemical, and the potential for incomplete conversion of heme to the hemochrome, which could lead to inaccurate measurements. acs.org

Interdisciplinary Relevance in Heme Chemistry, Biochemistry, and Analytical Sciences

The study and application of this compound extend across several scientific disciplines, highlighting its fundamental importance.

In Heme Chemistry, the formation of this compound serves as a classic example of ligand coordination to a metalloporphyrin. It is used to study the electronic properties of the heme cofactor and how these properties are influenced by axial ligation. smolecule.com Research in this area helps to understand the fundamental principles governing the function of more complex hemeproteins.

In Biochemistry, the this compound assay is a cornerstone technique for determining the total heme content in purified samples of heme-containing proteins such as hemoglobin, myoglobin (B1173299), and various cytochromes. smolecule.comnih.gov This quantification is critical for several reasons: it allows researchers to determine if a protein is fully loaded with its essential heme cofactor, to correlate heme content with enzymatic activity, and to calculate accurate extinction coefficients for newly discovered hemeproteins. nih.govgoogle.combiorxiv.org The assay is widely used to characterize hemeproteins from diverse biological sources. asm.orgpsu.edunih.gov

In Analytical Sciences, the this compound assay is a robust and widely adopted method for heme quantification. acs.org Its performance is often compared against other analytical techniques like fluorescence assays and high-performance liquid chromatography (HPLC). tandfonline.com Beyond the research laboratory, the principle of this compound formation has a notable application in forensic science . The Takayama test, also known as the hemochromogen crystal assay, relies on the formation of characteristic pink, needle-shaped crystals of this compound to confirm the presence of blood in a sample. scientistwhodraws.comojp.govneliti.com This microcrystalline test is highly specific for heme and can be used on old or dried bloodstains, making it a valuable tool in criminal investigations. scientistwhodraws.comneliti.com

Historical Perspectives and Methodological Evolution of Pyridine Hemochrome Assays

Early Discoveries and Recognition of Hemochromagen Species

The story of pyridine (B92270) hemochrome begins with the initial characterization of "hemochromagen." In 1863, G.G. Stokes was the first to prepare what is now known as a hemochromagen. nih.gov He observed changes in the absorbance spectrum of hemoglobin when the heme was reduced to its Fe(II) state in the presence of ammonia, noting the appearance of intense α and β peaks. nih.gov

It was later, in 1928, that Anson and Mirsky demonstrated that hemochromagen, a term coined by Christian Bohr, is a complex of heme with a nitrogenous ligand. nih.gov This fundamental understanding that heme could form distinct spectral species when complexed with nitrogen-containing compounds laid the groundwork for the development of quantitative assays. It was also shown that hemochromagen could be formed by reducing myoglobin (B1173299) under denaturing conditions, where histidine residues act as the axial ligands. nih.gov Further research by Hill between 1926 and 1929, later confirmed by others, established that pyridine hemochromagen is formed by the binding of two pyridine molecules to the axial positions of the reduced heme iron. nih.gov

Development of Pyridine Hemochrome for Quantitative Heme Analysis: Key Milestones

The unique and well-defined spectral properties of pyridine hemochromagen, particularly its sharp α peak and high extinction coefficient, made it an ideal candidate for the quantitative analysis of heme. nih.gov A significant milestone in this endeavor was the publication of one of the first detailed protocols for this purpose by De Duve in 1948. nih.gov He determined the extinction coefficient (ε) for the α peak of reduced this compound at 557 nm to be 32 mM⁻¹ cm⁻¹. nih.gov

However, a pivotal refinement came in 1953 from Paul et al., who re-evaluated the extinction coefficient for pyridine hemochromogen. nih.gov Using recrystallized heme b and myoglobin, and employing the iron content as an internal standard for greater accuracy, they reported a higher value of 34.7 mM⁻¹ cm⁻¹. nih.gov This represented a significant correction of approximately 9% and has been widely adopted in modern protocols. nih.gov

A further key development was the work of Berry and Trumpower in 1987, who expanded the utility of the this compound assay by determining the extinction coefficients for different types of heme, including heme a and heme c. nih.gov This allowed for the accurate quantification of these distinct heme species in various biological samples. nih.gov Their work provided a more comprehensive toolkit for researchers studying a wider range of hemeproteins.

Key Milestone Year Contribution Reported Extinction Coefficient (Heme b, ~557 nm)
De Duve1948First detailed protocol for quantitative heme analysis using this compound.32 mM⁻¹ cm⁻¹
Paul et al.1953Re-determination of the extinction coefficient with higher accuracy using iron content as a standard.34.7 mM⁻¹ cm⁻¹
Berry & Trumpower1987Determination of extinction coefficients for different heme types (a, b, and c).34.7 mM⁻¹ cm⁻¹

Refinements and Adaptations of the this compound Methodology over Time

Over the decades, the fundamental this compound method has been subject to various refinements and adaptations to enhance its accuracy, specificity, and applicability to diverse sample types.

One of the most significant methodological refinements was the widespread adoption of recording reduced-minus-oxidized difference spectra. nih.gov This approach, detailed in the work of Berry and Trumpower, corrects for interfering absorbance from other components in the sample, thereby increasing the accuracy of heme quantification. semanticscholar.orgnih.gov The procedure involves first recording the spectrum of the oxidized heme in the pyridine solution and then adding a reducing agent, such as sodium dithionite (B78146), to record the spectrum of the reduced this compound. nih.gov The difference between these two spectra yields a well-defined peak that is directly proportional to the heme concentration.

The this compound assay has also been adapted for a wide array of biological samples beyond purified proteins. Protocols have been developed and optimized for measuring heme content in complex mixtures such as cell cultures (e.g., murine erythroleukemia and K522 cells), whole blood, and tissue homogenates. semanticscholar.orgtandfonline.com These adaptations often involve specific sample preparation steps, such as sonication, to ensure the complete release and solubilization of heme for accurate measurement. semanticscholar.org

Furthermore, the work by Berry and Trumpower in 1987 provided a significant advancement by developing procedures for the simultaneous determination of hemes a, b, and c from a single this compound spectrum. nih.govsemanticscholar.org This involves measuring the absorbance at multiple wavelengths and using a set of equations or a matrix of extinction coefficients to calculate the concentration of each heme type. nih.govutah.edu This adaptation proved invaluable for studying complex respiratory chain components and other systems containing multiple types of cytochromes.

While the this compound assay remains a "gold standard" for its accuracy and reliability, the rise of high-throughput screening has led to comparisons with newer, more rapid methods. tandfonline.com However, the this compound assay is often used as a reference method to validate and calibrate these newer techniques. tandfonline.com Its well-established principles and robust nature ensure its continued relevance in the field of heme biochemistry.

Refinement/Adaptation Description Key Advantage
Reduced-Minus-Oxidized Difference SpectraSubtracting the spectrum of the oxidized sample from the reduced sample.Increased accuracy by correcting for background absorbance.
Adaptation for Diverse SamplesModified protocols for cell cultures, blood, and tissues.Broadened applicability of the assay to complex biological systems.
Simultaneous Determination of Multiple Heme TypesUse of multi-wavelength measurements and specific extinction coefficients.Enables the quantification of individual heme species (a, b, c) in a mixture.

Molecular Formation and Structural Dynamics of Pyridine Hemochrome

Mechanism of Pyridine (B92270) Hemochrome Complexation with Heme Iron (Fe(II))

The formation of pyridine hemochrome is a well-documented process that involves the reduction of the heme iron to its ferrous state and the subsequent coordination of pyridine molecules.

Pyridine, a nitrogen-containing heterocyclic compound, serves as an axial ligand to the iron atom in the heme molecule. nih.govsmolecule.com In the formation of this compound, two molecules of pyridine coordinate to the axial positions of the reduced heme iron (Fe(II)). nih.govsmolecule.com This coordination is a key feature of the hemochrome structure. The nitrogen atom of pyridine donates a pair of electrons to the iron, forming a coordinate bond. nih.gov This interaction is crucial for the characteristic spectral properties of the this compound complex, which are exploited in its quantitative analysis. nih.gov Five-coordinate iron(II)-porphyrinato complexes with aromatic nitrogenous axial ligands, such as pyridine, exhibit a high affinity for a second identical axial ligand, leading to the formation of the stable hemochrome species. libretexts.org

The formation of this compound is typically carried out in an alkaline environment, with sodium hydroxide (B78521) (NaOH) concentrations ranging from 0.02 to 0.5 M. nih.gov This alkaline medium is essential for the stability of the reducing agent, sodium dithionite (B78146) (Na₂S₂O₄), which is used to reduce the heme iron from the ferric (Fe(III)) to the ferrous (Fe(II)) state. nih.govsmolecule.com Sodium dithionite is a potent reducing agent with a redox potential of -0.66 V at pH 7.0 and 25 °C. nih.gov It is crucial to use freshly prepared solutions of sodium dithionite as it degrades upon exposure to air. nih.gov The initial step in the assay often involves the use of potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) to ensure that all heme is initially in the Fe(III) state before reduction. nih.govutah.edu

The culmination of the reaction between reduced heme and pyridine is the formation of a hexacoordinated heme complex. nih.gov In this complex, the iron atom is coordinated to the four nitrogen atoms of the porphyrin ring, and the two axial positions are occupied by pyridine molecules. nih.gov This hexacoordinate low-spin (S=0) complex is thermodynamically stable. libretexts.org The formation of this specific complex is responsible for the distinct and intense absorption spectrum of this compound, characterized by a sharp α-peak, which allows for the accurate quantification of heme. nih.gov

Influence of Heme Type on this compound Formation (Heme a, b, c)

Different types of heme, namely heme a, heme b, and heme c, also form pyridine hemochromes, but their spectral properties differ, allowing for their simultaneous determination. utah.eduacs.org The specific wavelengths and extinction coefficients for the reduced minus oxidized difference spectra are used to calculate the concentrations of each heme type. utah.edu

Heme b: This is the most common type of heme, found in hemoglobin and myoglobin (B1173299). Its this compound has a characteristic α-peak at approximately 556-557 nm. nih.govutah.edu

Heme c: This heme is covalently bound to the protein via thioether linkages, as seen in cytochrome c. The this compound of heme c exhibits an α-peak at a slightly shorter wavelength than that of heme b, around 550 nm. acs.orgresearchgate.netpnas.org

Heme a: Found in cytochrome a, this heme has a formyl group and a long isoprenoid tail. Its this compound has a distinct spectrum that allows for its differentiation from hemes b and c. utah.edu

The differences in the absorption maxima are due to the different substituents on the porphyrin ring of each heme type, which influence the electronic properties of the heme and, consequently, the energy of the electronic transitions observed in the spectrum.

Below is an interactive data table summarizing the extinction coefficients for different heme types in the this compound assay.

Heme TypeWavelength (nm)Extinction Coefficient (mM⁻¹ cm⁻¹)
Heme b55734.7 nih.gov
Heme c55030.27 acs.org
Heme a58843.53 (for use in a five-wavelength calculation method) utah.edu

Investigating Aggregation Phenomena and Solution Behavior of Pyridine Hemochromes

Studies of heme spectra in pyridine/water mixtures at low pyridine concentrations have revealed changes in the hemochrome structure consistent with an aggregation process. nih.gov This aggregation is particularly noted for the iron (II) species (hemochrome) and is less apparent for the iron (III) species (hemichrome). nih.gov The aggregation of heme has been correlated with a decrease in the rate of its coupled oxidation, suggesting that the monomeric form is more reactive. nih.gov The aggregation state of heme is sensitive to the concentration of pyridine, with increasing pyridine concentrations favoring the monomeric, bis-axially coordinated form. researchgate.net

Impact of Solvent and Medium Composition on this compound Structural Integrity

The composition of the solvent significantly impacts the structural integrity and spectral properties of this compound. The concentration of pyridine itself is a critical factor; concentrations between 10% and 50% (v/v) have been shown to not significantly affect the molar absorptivity of the hemochrome. nih.gov The use of organic solvents like dimethyl sulfone (DMSO) has been explored, where a P₄S₁₀-pyridine complex has shown high thermal stability. organic-chemistry.org The polarity of the solvent can influence the equilibrium between different tautomeric forms of pyridine derivatives, which could in turn affect their coordination to heme. wuxibiology.com Furthermore, the presence of detergents or lipids can necessitate modifications to the standard this compound method. rsc.org The choice of solvent is also crucial in preventing unwanted side reactions or degradation of the complex. For instance, aprotic solvents like acetonitrile (B52724) have been used in studies of pyridine complexes. organic-chemistry.org The interaction of heme with its environment, including the solvent, is a key determinant of its spectral and reactive properties. researchgate.net

Advanced Spectroscopic Elucidation of Pyridine Hemochrome Electronic and Molecular States

UV-Visible Absorption Spectroscopy of Pyridine (B92270) Hemochrome

UV-Visible absorption spectroscopy is a fundamental technique for characterizing pyridine hemochromes. The distinct spectral features arise from electronic transitions within the porphyrin ring of the heme molecule, which are sensitive to the oxidation state of the central iron atom and its axial ligation.

Characteristic Absorption Maxima (Alpha, Beta, and Soret Bands)

The UV-Visible spectrum of reduced pyridine hemochrome is distinguished by three prominent absorption bands: the Soret band (or γ-band), the β-band, and the α-band. researchgate.net The Soret band is the most intense, appearing in the near-UV region, and is characteristic of porphyrin-containing molecules. researchgate.net The α and β bands, also known as Q-bands, are found at longer wavelengths in the visible region and are typically less intense. scispace.com

In the reduced state (ferrous, Fe²⁺), the this compound of b-type heme exhibits a sharp α-band, a distinct β-band, and an intense Soret band. pnas.orgnih.gov For instance, the reduced this compound of heme b shows an α-band maximum around 556-557 nm, a β-band around 524-527 nm, and a Soret band near 418-422 nm. scispace.comnih.govnih.gov The oxidized form (ferric, Fe³⁺) displays broader and less defined bands. researchgate.net Upon reduction, a significant red shift is observed in the Soret band. nih.gov

The precise positions of these maxima can vary slightly depending on the specific type of heme (e.g., heme b, heme c, coproheme) and the surrounding environment. For example, the this compound of coproheme III has an absorption maximum at 546 nm. nih.gov

Characteristic UV-Visible Absorption Maxima for Reduced Pyridine Hemochromes
BandTypical Wavelength Range (nm)Associated Heme Type/Condition
Soret (γ)418 - 424Reduced b-type heme nih.govnih.gov
Beta (β)524 - 540Reduced b-type heme scispace.comnih.gov
Alpha (α)556 - 576Reduced b-type heme scispace.comnih.gov
Alpha (α)546Coproheme III nih.gov
Alpha (α)549Harderohemes III and IV nih.gov

Differential Spectroscopy: Reduced Minus Oxidized this compound Spectra

Differential spectroscopy, which involves subtracting the spectrum of the oxidized sample from the reduced sample, is a powerful method for quantifying heme. nih.govutah.edu This technique enhances the visibility of the characteristic α-band of the reduced this compound while minimizing background interference. The resulting difference spectrum shows a distinct peak at the α-band maximum and a trough at a shorter wavelength. tandfonline.com

For heme b, the reduced minus oxidized difference spectrum typically displays a maximum absorbance at approximately 556-557 nm and a trough around 540 nm. nih.govtandfonline.com This method is highly reproducible and follows Beer's Law over a wide concentration range, making it suitable for accurate heme determination. nih.gov The use of an inverse matrix of extinction coefficients at multiple wavelengths can allow for the simultaneous determination of different heme types (a, b, and c) in a mixture. utah.edu

Determination of Molar Extinction Coefficients for Various Heme Species

The molar extinction coefficient (ε) is a crucial parameter for the quantitative analysis of heme using the this compound method, based on the Beer-Lambert law. nih.govrsc.org These coefficients are determined by measuring the absorbance of a solution of known concentration. For pyridine hemochromogens, the extinction coefficients are well-established, particularly for the α-band of the reduced form or the peak-to-trough difference in the reduced-minus-oxidized spectrum.

For instance, the extinction coefficient for the reduced this compound of heme b at 557 nm has been reported as 34.7 mM⁻¹ cm⁻¹. nih.gov Another established value for the difference spectrum (A₅₅₇ - A₅₄₀) is 23.98 mM⁻¹ cm⁻¹. nih.gov The extinction coefficient for the pyridine-heme adduct at 418 nm has been determined to be 191.5 mM⁻¹cm⁻¹. nih.gov

Molar Extinction Coefficients for Pyridine Hemochromes
Heme Species/DerivativeWavelength (nm)Molar Extinction Coefficient (mM⁻¹ cm⁻¹)Method
Pyr₂-heme b Reduced55734.7Absolute absorbance nih.gov
Pyr₂-heme b557 minus 54023.98Reduced - Oxidized nih.govtandfonline.com
Pyridine-heme adduct418191.5- nih.gov
SaHemQ-coproheme III complexSoret max139.9 ± 3.0- nih.gov
SaHemQ-heme b40676.6- nih.gov

Circular Dichroism (CD) Spectroscopy in this compound-Related Studies

Circular Dichroism (CD) spectroscopy provides information about the secondary structure of proteins and the chirality of the environment surrounding the heme chromophore. researchgate.netpnas.org In the context of hemoproteins, CD spectra in the Soret region can be sensitive to heme-protein interactions and conformational changes. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy of Heme Iron in this compound Adducts

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique that detects chemical species with unpaired electrons, such as the ferric (Fe³⁺) iron in heme. libretexts.org It provides detailed information about the electronic structure, coordination environment, and spin state of the iron center. nih.govnih.gov

In hemoproteins, EPR is used to characterize the native ferric state, which is often a high-spin or low-spin system depending on the axial ligands. nih.govutwente.nl While the this compound itself is typically studied in its diamagnetic ferrous (Fe²⁺) state (which is EPR silent), EPR is crucial for characterizing the starting material and understanding the properties of the heme before its conversion to hemochrome. For instance, EPR can confirm a five-coordinate, high-spin ferric resting state in a hemoprotein. nih.gov Studies on model NO-heme-pyridine complexes have used EPR to investigate the influence of the pyridine ligand on the electronic environment of the iron. nih.gov

Resonance Raman Spectroscopy for Vibrational Characterization of Pyrydine Hemochromes

Resonance Raman (RR) spectroscopy is a powerful vibrational spectroscopy technique that provides detailed information about the heme active site. nih.gov By tuning the laser excitation wavelength to coincide with an electronic absorption band of the heme (e.g., the Soret or Q-bands), the vibrational modes of the chromophore are selectively enhanced. nih.gov

Magnetic Circular Dichroism (MCD) Spectroscopy in this compound Systems

Magnetic Circular Dichroism (MCD) spectroscopy is a powerful magneto-optical technique that measures the difference in absorption of left and right circularly polarized light as a function of wavelength in the presence of a magnetic field applied parallel to the light path. This method provides profound insights into the electronic structure of chromophores, particularly paramagnetic species like many metalloporphyrins, including pyridine hemochromes. For hemochrome systems, MCD is especially valuable for determining the spin and oxidation states of the central iron atom, identifying axial ligands, and characterizing the electronic transitions of the porphyrin macrocycle. escholarship.orgnih.gov

The MCD spectrum is interpreted through the analysis of three types of signals, known as Faraday terms: A, B, and C terms. uea.ac.uk

A-terms have a derivative shape and arise from the Zeeman splitting of a degenerate excited state. They are temperature-independent. uea.ac.ukacs.org

B-terms have a Gaussian shape, similar to absorption bands, and result from the magnetic field-induced mixing of electronic states. They are also temperature-independent. uea.ac.uk

C-terms possess a Gaussian shape but are strongly temperature-dependent, with their intensity being inversely proportional to temperature (1/T). escholarship.org They originate from the Zeeman splitting of a degenerate ground state, leading to a differential population of the resulting sublevels at low temperatures. Paramagnetic systems, such as low-spin ferric (Fe(III), S=1/2) hemochromes, exhibit prominent C-terms, making low-temperature MCD a particularly insightful technique. escholarship.orguea.ac.uk

In this compound systems, the coordination of one or two pyridine molecules to the iron center of a heme molecule, such as protoporphyrin IX, significantly influences the electronic structure and, consequently, the MCD spectrum. The technique can readily distinguish between the ferrous (Fe(II)) and ferric (Fe(III)) states and between high-spin and low-spin configurations.

Elucidation of Ferric Low-Spin this compound States

The bis(pyridine) complex of ferric protoporphyrin IX is a classic example of a low-spin (S=1/2) ferric hemochrome. Its MCD spectrum is characteristic of this spin state, dominated by temperature-dependent C-terms. In the Soret region (around 400 nm), low-spin ferric hemes typically display a pronounced, derivative-shaped (bisignate) feature, which is actually a pseudo-A term arising from two oppositely signed C-terms of the nearly degenerate π → π* transitions of the porphyrin ring. uea.ac.ukresearchgate.net The crossover point of this Soret feature is sensitive to the axial ligation. For instance, in studies of prostacyclin synthase, the pyridine-ligated form showed a red-shift in the Soret crossover compared to the resting state of the enzyme. nih.gov

Low-temperature MCD is particularly powerful for studying these systems. As the temperature is lowered, the C-term intensities increase dramatically, allowing for the resolution of transitions that may be obscured at room temperature. acs.org This technique has been used to investigate the ground electronic state of low-spin ferric porphyrins. For example, in bis(4-cyanopyridine)ferric tetramesitylporphyrinate, a model for some heme systems, low-temperature MCD revealed anomalously weak transitions, which was attributed to a novel (dxz,dyz)4(dxy)1 ground state. nih.gov This demonstrates the sensitivity of MCD to the precise d-orbital energies, which are tuned by the axial pyridine ligands.

The visible or Q-band region (500-600 nm) of the MCD spectrum also provides a fingerprint for the coordination state. In low-spin ferric pyridine hemochromes, this region contains a series of weaker, yet distinct, A and C terms. The precise positions and intensities of these bands are characteristic of the bis-pyridine ligation.

MCD Spectral Data for Ferric this compound Systems
Compound/SystemOxidation StateSpin StateSpectral RegionBand Position (nm)Type of MCD SignalObservationsReference
Pyridine-ligated Prostacyclin SynthaseFe(III)Low-spinSoret~425-435Crossover (Pseudo-A term)Red-shifted Soret crossover relative to resting enzyme. nih.gov
Bis(4-cyanopyridine)ferric tetramesitylporphyrinateFe(III)Low-spinUV-Vis & NIRN/AAnomalously weak C-termsSuggests a (dxz,dyz)4(dxy)1 ground state. nih.gov
Ferric Cytochrome cGJ (this compound)Fe(III)Low-spinVisible (α-band)586Absorption (in difference spectrum)Large red-shift compared to canonical heme c, indicating unique heme modification. ru.nl
Ferric Cytochrome cGJ (this compound)Fe(III)Low-spinVisible (β-band)544Absorption (in difference spectrum)Observed in the reduced minus oxidized difference spectrum. ru.nl

Characterization of Ferrous Low-Spin this compound

Upon reduction to the ferrous (Fe(II)) state, the bis(pyridine) hemochrome becomes diamagnetic (low-spin, S=0). Paramagnetic C-terms are therefore absent from its MCD spectrum. The spectrum is instead characterized by temperature-independent A and B terms. uea.ac.uk The most prominent feature in the MCD spectrum of low-spin ferrous hemochromes is a sharp, intense, derivative-shaped A-term in the visible region, corresponding to the Q0 or α-band of the absorption spectrum. researchgate.netescholarship.org

MCD Spectral Data for Ferrous this compound Systems
Compound/SystemOxidation StateSpin StateSpectral RegionBand Position (nm)Type of MCD SignalObservationsReference
Ferrous this compound (general)Fe(II)Low-spinVisible (α-band)~555A-termIntense, sharp, derivative-shaped signal characteristic of low-spin Fe(II) hemes. researchgate.net
Ferrous this compound (general)Fe(II)Low-spinVisible (β-band)~525B-termWeaker absorption-shaped band. nih.gov
Ferrous this compound (general)Fe(II)Low-spinSoret~420A/B-termsLess intense than the visible region A-term. escholarship.org

Quantitative Methodologies and Analytical Applications of Pyridine Hemochrome

Accurate Determination of Total Heme Concentration

The pyridine (B92270) hemochrome assay is a robust method for determining the total heme concentration in a sample. The principle of this assay involves the conversion of all heme forms within a sample to a single, well-defined species: the pyridine hemochromogen. This is achieved by treating the sample with a solution containing pyridine and a reducing agent, such as sodium dithionite (B78146), under alkaline conditions (typically using sodium hydroxide). nih.govmdpi.com This process displaces the axial ligands of the heme iron and reduces it to the ferrous (Fe²⁺) state, which then coordinates with two pyridine molecules. nih.gov

The resulting pyridine hemochrome has a distinct and intense absorption spectrum, with a characteristic alpha (α) peak. nih.gov The concentration of total heme is then calculated using the Beer-Lambert law, based on the absorbance at the α-peak maximum and the known molar extinction coefficient of the this compound. nih.govd-nb.info For heme b, the most common type of heme, the α-peak is typically observed at 557 nm with a widely accepted extinction coefficient of 34.7 mM⁻¹ cm⁻¹. nih.gov

The method's ability to convert various heme species into a single chromophore makes it suitable for measuring the total heme content, irrespective of whether the heme is free or bound to proteins. acs.org However, this also means the assay cannot distinguish between free and protein-bound heme. acs.org The detection limit is generally in the low micromolar range, around 1 µM. acs.orgtandfonline.com

The procedure typically involves recording the spectrum of the sample after treatment with pyridine and a reducing agent (reduced spectrum) and sometimes also before the addition of the reducing agent (oxidized spectrum). The difference spectrum (reduced minus oxidized) can also be used for quantification, which helps to minimize interference from other absorbing species in the sample. tandfonline.comutah.edu For instance, the absorbance difference between the reduced peak at 556 nm and the oxidized trough at 540 nm can be used with a specific extinction coefficient. tandfonline.com

Quantification and Differentiation of Heme a, Heme b, and Heme c

While the this compound assay is excellent for total heme determination, its utility extends to the quantification and differentiation of the major types of heme: heme a, heme b, and heme c. This is possible because the pyridine hemochromes of these different heme types exhibit distinct absorption spectra and, consequently, different extinction coefficients at specific wavelengths. acs.orgnih.gov

For example, the this compound of heme c has a different extinction coefficient (e.g., 30.27 mM⁻¹ cm⁻¹ at 550 nm) compared to that of heme b. acs.orggoogle.com By carefully selecting the wavelengths for absorbance measurements, it is possible to quantify each heme type in a mixture. acs.orgnih.gov

Two primary procedures have been described for analyzing mixtures of pyridine hemochromes. The first involves measuring the absorbance at a number of wavelengths equal to the number of heme components to be analyzed. This provides the minimum data required to calculate the concentration of each species. The second, more robust method, involves measuring the absorbance at a greater number of wavelengths than the number of components. This overdetermination of data allows for a more accurate fitting of the spectra and can help identify the presence of unexpected absorbing components. nih.gov

Application of Inverse Matrix Extinction Coefficients

A sophisticated approach for the simultaneous determination of heme a, heme b, and heme c from a single spectrum involves the use of an inverse matrix of extinction coefficients. utah.eduutah.edu This method relies on measuring the absorbance of the reduced-minus-oxidized difference spectrum at multiple, specific wavelengths. utah.eduutah.edu

The concentration of each heme type is then calculated by multiplying the measured absorbance differences at these wavelengths by the corresponding values in a pre-determined inverse matrix. Each row of this matrix corresponds to a specific heme type (a, b, or c), and each column corresponds to a specific wavelength. utah.eduutah.edu This matrix essentially solves a set of simultaneous linear equations derived from the Beer-Lambert law for a mixture of components.

This powerful technique allows for the deconvolution of overlapping spectra, providing a quantitative analysis of the individual heme components within a complex mixture. nih.govutah.edu

Assessing Heme Content in Purified Proteins and Recombinant Expression Systems

The this compound assay is a valuable tool for characterizing purified heme-containing proteins and for assessing heme incorporation in recombinant expression systems. nih.govspringernature.com For purified proteins, this assay can determine the stoichiometry of heme binding, revealing whether a hemoprotein is fully saturated with its cofactor. nih.govpnas.org This information is crucial for correlating heme content with the protein's activity and for determining the accurate extinction coefficient of the native, heme-bound protein. nih.govnih.gov

In the context of recombinant protein expression, the this compound assay can be used to quantify the amount of heme successfully incorporated into a target protein. google.com This is particularly useful when expressing hemoproteins in hosts like E. coli, which may have different heme biosynthesis and incorporation machinery than the native organism. asm.org For instance, the method has been used to confirm the presence and quantify the content of heme in proteins like CooA from Rhodospirillum rubrum and HtsA from Streptococcus pyogenes expressed in E. coli. pnas.orgasm.org

The assay's procedure for purified proteins involves solubilizing the protein and then treating it with the alkaline pyridine and reducing agent to form the hemochrome. nih.gov The resulting spectrum allows for the calculation of the heme concentration, which can then be related to the protein concentration (determined by a separate method) to find the heme-to-protein molar ratio. pnas.org

Analysis of Heme in Complex Biological Samples and Cellular Lysates

The this compound assay is sufficiently robust to be applied to the analysis of heme in complex biological samples, such as cellular lysates and tissue homogenates. tandfonline.comnih.gov This allows for the investigation of heme metabolism and homeostasis in various physiological and pathological contexts.

For example, the assay has been used to quantify total heme concentrations in cleared lysates of erythroid cells to study the role of heme in differentiation. nih.govembopress.org The procedure for such samples typically involves an initial step to lyse the cells and release the intracellular contents, for example, through sonication. tandfonline.com An equal volume of the pyridine-NaOH solution is then added to the homogenized sample to form the this compound derivative. tandfonline.com

The ability to measure heme in cell lysates has been instrumental in understanding how heme levels are regulated and how they influence cellular processes. nih.govbiorxiv.org For instance, it has been used to demonstrate heme accumulation in bacterial mutants and to assess the impact of heme on gene expression. biorxiv.org The method has also been applied to measure heme uptake in parasites like Trypanosoma cruzi. conicet.gov.ar

Comparative Analysis with Alternative Heme Quantification Techniques

While the this compound assay is a cornerstone of heme quantification, several other methods exist, each with its own advantages and limitations. acs.orgtandfonline.com A comparative understanding of these techniques is essential for selecting the most appropriate method for a given research question.

Direct absorbance spectroscopy of the Soret band of heme (around 400 nm) is a simple method but can be affected by the heme's local environment and the presence of other absorbing compounds. acs.org Fluorescence-based assays, which involve the removal of iron to generate a fluorescent porphyrin, can be highly sensitive but may also be prone to interference. researchgate.net

In a direct comparison with a fluorescence assay and a direct absorbance method (CLARiTY spectrophotometer), the this compound assay demonstrated the widest linear range of detection. tandfonline.comnih.gov While all three methods showed similar analytical sensitivities and limits of quantitation of approximately 1 µM, the this compound assay was preferable at higher concentrations due to its broader linear range. tandfonline.comnih.gov

Chromatographic Techniques (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for the separation and quantification of various molecules, including this compound and its precursors. researchgate.netresearchgate.net While direct analysis of the pre-formed this compound complex by HPLC is not a standard approach, HPLC is instrumental in the broader context of heme analysis, where heme is first extracted and then can be derivatized to form this compound for quantification.

Reverse-phase HPLC (RP-HPLC) is commonly employed to separate different forms of heme and porphyrin derivatives from complex biological matrices. researchgate.netacs.org The separation is typically followed by detection using UV-Vis absorbance or fluorescence spectroscopy. acs.orgutah.edu For instance, an acetone/HCl/water solution can be used to extract heme and its intermediates from cells, which are then separated on a C18 HPLC column. researchgate.net The high resolving power of HPLC allows for the separation of different heme types (e.g., heme a, b, and c) which can then be individually quantified using the this compound method post-separation. acs.orgdtic.mil

A key advantage of HPLC is its speed and efficiency, with typical analysis times of around 30 minutes per sample. acs.org This makes it suitable for high-throughput screening of total labile heme from various biological sources. acs.org However, the initial investment for HPLC instrumentation and ongoing costs for solvents, columns, and maintenance can be substantial. acs.org

One study detailed an HPLC method for the determination of pyridine in jet fuel, demonstrating the technique's capability to accurately quantify pyridine, a key component in the formation of this compound. wikipedia.org This method utilized an ultraviolet detector and internal standardization for precise quantification, achieving a 15-minute analysis time. wikipedia.org

Surface-Enhanced Raman Spectroscopy (SERS)

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive analytical technique that amplifies the Raman scattering signal of molecules adsorbed on or near nanostructured metal surfaces. clinmedjournals.orgmdpi.com This enhancement can be as high as 10¹⁰ to 10¹¹, enabling the detection of even single molecules. clinmedjournals.org The first observation of SERS was made in 1973 with pyridine adsorbed on an electrochemically roughened silver surface. clinmedjournals.org

The application of SERS to the study of this compound offers the potential for ultra-sensitive detection and structural characterization. The enhancement arises from two primary mechanisms: electromagnetic enhancement, due to localized surface plasmon resonance on the metal surface, and chemical enhancement, resulting from charge-transfer interactions between the molecule and the metal. clinmedjournals.org

Research has shown that SERS can be used for the quantitative analysis of small molecules in complex biological fluids and for studying redox processes. clinmedjournals.org Given that the formation of this compound involves a redox change in the heme iron, SERS could be a valuable tool for probing this process at very low concentrations. The choice of the SERS substrate (typically gold, silver, or copper) and the laser excitation wavelength are critical parameters that must be optimized for a given analyte. mdpi.comnih.gov

While direct SERS studies specifically targeting the this compound complex are not extensively documented in the provided results, the foundational principles of SERS with pyridine and its potential for high-sensitivity analysis make it a promising technique for future applications in this area. clinmedjournals.orgnih.gov

Direct Absorbance Spectroscopy

Direct absorbance spectroscopy is a fundamental and widely used method for quantifying this compound. acs.orgtandfonline.com This technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. tandfonline.com

The this compound assay involves converting all heme in a sample to the this compound complex in an alkaline solution. The heme iron is first oxidized with an agent like potassium ferricyanide (B76249) and then reduced with a reducing agent such as sodium dithionite. dtic.miltandfonline.com The reduced this compound exhibits a characteristic sharp α-peak in its absorption spectrum, which is used for quantification. tandfonline.com

The concentration of heme is typically determined by measuring the absorbance difference between the reduced and oxidized forms at specific wavelengths. dtic.milutah.edu For heme b, the absorbance difference between the peak at approximately 556-557 nm and a trough at around 540 nm is often used. dtic.milutah.edu

Table 1: Extinction Coefficients for Pyridine Hemochromes

Heme Type Method Wavelength (nm) Extinction Coefficient (mM⁻¹ cm⁻¹) Reference
Heme b Reduced 557 34.7 tandfonline.com
Heme b Reduced minus Oxidized (ΔA₅₅₆ - ΔA₅₄₀) 556, 540 23.98 utah.edu
Heme b Reduced minus Oxidized (ΔA₅₅₆ - ΔA₅₄₀) 556, 540 20.7 dtic.milnih.gov
Heme b Reduced minus Oxidized (ΔA₅₅₆ - ΔA₅₇₅) 556, 575 32.4 dtic.milnih.gov

A comparison of the pyridine hemochromogen assay with other methods, such as a direct absorbance method using a CLARiTY spectrophotometer and a fluorescence assay, showed that the pyridine hemochromogen assay had the greatest linear range of detection. utah.eduresearchgate.net All three methods demonstrated similar analytical sensitivities and limits of quantitation of approximately 1 µM. utah.eduresearchgate.net

Fluorescence-based Assays

Fluorescence-based assays provide an alternative, highly sensitive method for heme quantification. researchgate.net These assays typically involve the removal of the central iron atom from the heme molecule, which quenches fluorescence, to yield a highly fluorescent porphyrin. researchgate.netacs.org

In a common procedure, the iron is removed by heating the sample in a strong oxalic acid solution. researchgate.net The resulting protoporphyrin IX is then measured by exciting it at around 400 nm and measuring the emission at approximately 608 nm or 662 nm. researchgate.net The emission at 662 nm is often preferred due to less interference from scattering, despite having a lower fluorescence intensity. researchgate.net The heme concentration is then determined by comparing the fluorescence to a standard curve prepared from known concentrations of heme treated in the same manner. acs.org

A comparative study found that while the pyridine hemochromogen assay had a wider linear range, a fluorescence assay was particularly advantageous for quantitating extremely small samples. utah.eduresearchgate.net However, another study noted that fluorescence analysis can be complicated by various environmental factors, which means the Beer-Lambert law cannot be directly applied. utah.edu

Another fluorescence-based approach involves using a peptide modified with 7-azatryptophan. acs.org The fluorescence of this peptide is quenched upon binding to heme, and the degree of quenching is directly proportional to the amount of heme present. acs.org This method has been suggested as a suitable tool for detecting heme in biological systems. acs.org

Elucidation of Heme Ligand Interactions and Protein System Dynamics Via Pyridine Hemochrome

Investigation of Axial Ligation and Coordination Sphere of Heme Iron

The pyridine (B92270) hemochrome assay is instrumental in determining the nature of the axial ligands coordinating the heme iron. The position of the α-band in the reduced pyridine hemochrome spectrum is particularly sensitive to the type of heme and its environment. For instance, a typical b-type heme (protoheme IX) will exhibit an α-peak around 556-557 nm, indicating that the heme is non-covalently bound and its iron was likely coordinated by amino acid residues from the protein, which are displaced by pyridine. asm.orgpnas.orgacs.orgpnas.org

Different heme types, such as heme c or heme d, will produce this compound spectra with distinct α-band maxima. qmul.ac.ukbac-lac.gc.caauburn.edu For example, the spectrum of pyridine ferrohemochrome c is similar to that of heme b, while heme d exhibits a peak at a different wavelength. acs.org This allows researchers to identify the specific type of heme present in a protein.

Furthermore, the technique can reveal the coordination state of the iron. The sharp, well-defined peaks of the this compound are characteristic of a low-spin, six-coordinate heme iron complex. nih.govacs.org By comparing the spectra of the native protein with the this compound, researchers can infer the original ligation state of the heme iron within the protein. For example, a shift in the Soret peak upon pyridine addition can indicate the displacement of native ligands. pnas.orgnih.gov Studies on engineered proteins have shown that substitutions of axial ligands, such as replacing N-methylimidazole with pyridine, can induce structural changes in the heme, which are reflected in the absorption spectra. acs.org

Characterization of Heme Loading and Occupancy in Hemoproteins

A primary application of the this compound assay is the quantification of heme content in purified protein samples. nih.govresearchgate.net This is crucial for determining the stoichiometry of heme binding, i.e., the heme-to-protein ratio. biorxiv.orgnih.gov By accurately measuring the concentration of both the protein and the heme, researchers can determine if a hemoprotein is fully saturated with its cofactor, which is essential for correlating heme content with the protein's activity. nih.govresearchgate.net

The method involves denaturing the protein and reacting the released heme with pyridine in an alkaline solution, followed by reduction with sodium dithionite (B78146). The concentration of the resulting this compound is then calculated from its absorbance at a specific wavelength (e.g., 557 nm for heme b) using a known extinction coefficient. acs.org This quantitative analysis is vital for studies on heme trafficking and for ensuring the quality and consistency of hemoprotein preparations for further experiments. nih.govelifesciences.org For instance, this method has been used to determine the heme occupancy in proteins like human heme oxygenase-2 and the bacterial YybT family proteins. nih.govresearchgate.net

Below is a table summarizing typical absorbance maxima for pyridine hemochromes of different heme types, which is fundamental for these characterizations.

Heme TypeReduced this compound α-Peak Maximum (nm)Reference
Heme b556 - 557 asm.orgacs.org
Heme c~550 acs.orgelifesciences.orgelifesciences.org
Heme d1618 qmul.ac.uk

Distinguishing Covalent versus Non-Covalent Heme Attachment in Proteins

The this compound assay is a cornerstone technique for differentiating between covalently and non-covalently bound hemes. Heme can be attached to proteins through thioether bonds, typically seen in c-type cytochromes, or through non-covalent interactions. nih.gov

The spectral signature of the this compound provides a clear distinction. Non-covalently bound b-type hemes typically show an α-peak at approximately 556-560 nm. pnas.orgelifesciences.org In contrast, c-type hemes, which are covalently attached via two thioether linkages to a conserved Cys-Xxx-Xxx-Cys-His (CXXCH) motif, exhibit a characteristic α-peak around 550 nm in their this compound spectra. elifesciences.orgelifesciences.orgpnas.org This shift allows for the unambiguous identification of covalent heme attachment.

This distinction is critical in studying the biogenesis of c-type cytochromes, where the maturation process involves the covalent attachment of heme to the apoprotein. pnas.orgpnas.org For example, in vitro reconstitution studies of cytochrome c synthase have utilized this compound spectra to confirm the successful formation of the two thioether bonds, indicated by a peak at 550 nm. elifesciences.orgelifesciences.org Similarly, the assay can detect the formation of a single covalent bond, as seen in studies of CcmC variants, a protein involved in cytochrome c maturation. nih.gov

Probing Heme-Protein Interactions and Conformational Changes

This compound analysis, in conjunction with other spectroscopic techniques, offers valuable information about the heme pocket's structure and the protein's conformational dynamics. While the assay itself involves denaturing the protein to form the pyridine complex, the information it provides about the heme type and its covalent linkage serves as a baseline for interpreting data from the native protein.

For instance, changes in the heme's electronic absorption spectrum in the native state can indicate alterations in the heme pocket or ligand binding. springernature.com Comparing these native spectra to the definitive this compound spectrum helps to deconvolute changes in ligation from changes in the heme type itself.

Studies on model heme proteins have shown that the protein scaffold and its dynamics play a critical role in modulating the properties of the heme, such as its redox potential and ligand binding affinities. pnas.org The rigidity or flexibility of the heme pocket can influence the stability of different ligation states. For example, in some engineered cytochromes, the ferrous form's heme pocket is more open to the solvent, allowing for easier ligand exchange compared to the more rigid ferric form. pnas.org While this compound analysis doesn't directly measure these dynamics, it provides the foundational characterization of the heme cofactor that is essential for interpreting such complex behaviors.

Analysis of Heme Regulatory Motifs (HRMs) and their Binding Properties

Heme Regulatory Motifs (HRMs), often containing a Cys-Pro sequence, are involved in the transient binding of heme for regulatory purposes. researchgate.net The this compound assay is employed to quantify heme binding to proteins containing these motifs and to understand how this binding is regulated.

For example, in studies of human heme oxygenase-2 (HO-2), which contains HRMs, the this compound assay was used to measure heme binding affinity. umich.edunih.gov These studies revealed that the HRMs in HO-2 can act as a thiol/disulfide redox switch. nih.gov Under oxidizing conditions, an intramolecular disulfide bond forms, leading to tight heme binding. nih.gov Upon reduction, the disulfide bond is broken, which significantly decreases the affinity for heme. nih.gov This change in binding affinity, quantified using methods including the this compound assay, suggests a mechanism by which the cell's redox state can regulate HO-2's function through heme availability. researchgate.netnih.gov

The assay allows researchers to determine the stoichiometry of heme binding to specific domains or mutants of a protein, providing direct evidence for the role of HRMs in heme binding. researchgate.netumich.edu

Protein/SystemFinding from this compound AnalysisImplicationReference
Human Heme Oxygenase-2 (HO-2)Quantified the change in heme binding affinity upon redox changes in HRMs.HRMs act as a redox-regulated switch for heme binding. umich.edunih.gov
Holocytochrome c synthase (HCCS)Confirmed the presence of non-covalent, b-type heme in the purified enzyme.HCCS binds heme non-covalently before catalyzing its covalent attachment to apocytochrome c. pnas.org
Yeast transcriptional activator HAP1Heme binding to an HRM activates the protein.HRMs can directly regulate protein activity upon heme binding. umich.edu

Applications in Understanding Biogenesis and Maturation of Hemoproteins

The biogenesis of hemoproteins, particularly c-type cytochromes, is a complex process involving heme transport and covalent attachment. The this compound assay is indispensable for dissecting the steps of this pathway. asm.orgresearchgate.net

In the study of cytochrome c maturation (Ccm) systems in bacteria, this technique is used to track the state of the heme as it is chaperoned across membranes and delivered to the final apocytochrome. asm.orgresearchgate.net For instance, analysis of the CcmC protein, which is part of the heme transport machinery, showed a this compound spectrum indicative of b-type heme, confirming that heme is handled non-covalently at this stage. asm.org

Furthermore, the assay is crucial for verifying the outcome of in vitro reconstitution experiments of cytochrome c synthases like HCCS and CcsBA. elifesciences.org By analyzing the product of the reaction, a 550 nm peak in the this compound spectrum provides definitive proof of the formation of the two thioether bonds, signifying the successful maturation of cytochrome c. elifesciences.org This allows researchers to study the substrate specificity and mechanism of these vital enzymes. elifesciences.orgpnas.org The method can also distinguish between the formation of one versus two covalent bonds, offering detailed mechanistic insights. nih.govresearchgate.net

Redox Chemistry and Electron Transfer Mechanisms in Pyridine Hemochrome Systems

Investigation of Heme Iron Oxidation States (Fe(II)/Fe(III) transitions)

The pyridine (B92270) hemochrome assay is a fundamental spectrophotometric method for the quantification of heme that hinges on the transition of the heme iron between its ferric (Fe(III)) and ferrous (Fe(II)) oxidation states. nih.govnih.gov The principle of this assay involves the chemical reduction of the heme iron, which allows for the formation of the distinct pyridine hemochrome complex.

Initially, a heme-containing sample is treated with a solution containing pyridine and an oxidizing agent, such as potassium ferricyanide (B76249), to ensure all heme is in the Fe(III) state. nih.gov Subsequently, a reducing agent, commonly sodium dithionite (B78146), is added to the mixture. smolecule.com This induces the transition of the heme iron from the Fe(III) state to the Fe(II) state. smolecule.com In the presence of pyridine under alkaline conditions, the newly formed Fe(II) heme coordinates with two pyridine molecules at its axial positions, forming the this compound complex. smolecule.com This complex has a characteristic and intense absorption spectrum, particularly the α-peak, which is used for quantification. nih.gov

The transition between the Fe(II) and Fe(III) states is a single-electron reversible equilibrium. qmul.ac.uk The study of this transition is crucial for understanding the electron transfer capabilities of hemeproteins. In low-spin heme complexes, both the Fe(II) and Fe(III) ions are small enough to fit into the central cavity of the porphyrin ring, resulting in minimal structural changes upon oxidation or reduction. libretexts.org This structural similarity facilitates rapid electron transfer. libretexts.org

The oxidation state of iron in porphyrins can vary, with Fe(II) and Fe(III) being the most common. libretexts.org The specific spin state (high-spin or low-spin) is also a critical factor, which can be influenced by the axial ligands. libretexts.org

Table 1: Oxidation and Spin States of Iron Porphyrins This table is interactive. You can sort and filter the data.

Oxidation State Spin State (S) Number of 3d Electrons Biological Occurrence
Fe(II) 2 (High-spin) 6 Deoxy-hemoglobin, Deoxy-myoglobin
Fe(II) 0 (Low-spin) 6 Oxy-hemoglobin, Cytochromes
Fe(III) 5/2 (High-spin) 5 Met-hemoglobin, Met-myoglobin, Catalase
Fe(III) 1/2 (Low-spin) 5 Cytochromes, Hemin

Data sourced from multiple scientific publications. libretexts.orglibretexts.org

Role of this compound in Analyzing Heme Degradation and Oxidation Pathways

The this compound method is instrumental in studying the degradation and oxidation of heme, a process catalyzed by enzymes such as heme oxygenases. asm.orglsu.edu These enzymes break down heme into biliverdin, iron, and carbon monoxide. asm.org The this compound assay can be used to determine the concentration of the heme-enzyme complex and to monitor the depletion of the heme substrate during the enzymatic reaction. asm.org

For instance, in the study of heme degradation by the HemO enzyme, the this compound method was used to determine the extinction coefficient of the HemO-heme complex. asm.org The reaction progress can be followed by observing the decrease in the heme Soret peak and the appearance of new spectral features corresponding to degradation products like verdoheme. asm.orgasm.org Coupled oxidation of ferrous protoporphyrin in the presence of pyridine and a reducing agent produces a pyridine complex of verdohemochrome, an intermediate in heme degradation. pnas.org

Furthermore, the analysis of the products of heme degradation, such as the different isomers of biliverdin, can be facilitated by techniques that are often used in conjunction with this compound measurements, such as high-performance liquid chromatography (HPLC). asm.org The this compound assay itself provides a quantitative measure of the total heme present, which is essential for calculating reaction rates and understanding the stoichiometry of the degradation pathway. nih.gov

Correlation of this compound Spectral Shifts with Redox Potentials

The spectral properties of this compound and related heme complexes are intrinsically linked to the redox potential of the heme iron. Changes in the coordination environment of the heme, including the nature of the axial ligands, can cause significant shifts in the absorption spectrum, which in turn correlate with changes in the redox potential.

For example, the this compound assay of a novel cytochrome, cGJ, revealed an α-band at an unusually red-shifted wavelength of 586 nm, which is more typical of heme a than heme c. ru.nl This significant spectral shift, which persists even after replacing the native axial ligands with pyridine, suggests a modification of the porphyrin ring itself, which would also influence the redox potential. ru.nl

In de novo designed metalloproteins, the redox potentials can be systematically tuned by altering the protein environment or by incorporating different porphyrin analogues. acs.org For instance, introducing electron-withdrawing groups to the porphyrin macrocycle can lead to a more oxidizing (higher) redox potential. acs.org Spectroelectrochemical titrations are used to measure these redox potentials, and the resulting spectral changes can be analyzed to understand the relationship between the electronic structure and the redox properties of the heme center. sgul.ac.uk The midpoint redox potential of a heme protein can be influenced by factors such as the polarity of the heme-binding pocket and the nature of the axial ligands. acs.org

Table 2: Redox Potentials of a De Novo Designed Heme Protein with Different Porphyrins This table is interactive. You can sort and filter the data.

Porphyrin Midpoint Potential (Em vs. SHE)
Heme b -261 (± 4) mV
Isohematoporphyrin -236 (± 5) mV
Offset-variant Heme b -180 (± 3) mV
Negatively Charged Protein Heme b -261 (± 4) mV
Binary Protein Heme b -225 (± 9) mV and -151 (± 6) mV

Data adapted from a study on tailorable tetrahelical bundles. acs.org

Impact of Cellular Redox Environment on Heme-Protein Interactions

The cellular redox environment plays a crucial role in modulating heme-protein interactions, in part by influencing the oxidation state of the heme iron. pnas.org The intracellular environment is generally reducing, which can affect the stability and reactivity of cysteine-bound heme proteins. pnas.org The redox state of cysteine residues in or near heme-binding motifs can act as a switch, altering the protein's affinity for heme. nih.govresearchgate.net

For example, in heme oxygenase-2 (HO-2), the redox state of specific cysteine residues within heme regulatory motifs can regulate heme binding. nih.gov Under oxidizing conditions, disulfide bond formation can occur, which may alter the protein's conformation and its ability to bind heme. nih.gov The redox potential of the Fe(III)/Fe(II) heme couple is close to the ambient intracellular potential, suggesting that fluctuations in the cellular redox state can directly impact the oxidation state of heme in proteins like Rev-Erbβ, a nuclear receptor involved in regulating circadian rhythm and metabolism. pnas.org This, in turn, can dictate the protein's occupancy by heme and its subsequent function. pnas.org

The design of in silico models for drug development targeting heme-containing enzymes, such as those in the cytochrome P450 family, must consider the oxidation state of the heme iron, as it can significantly affect the binding energy of substrates and inhibitors. umpr.ac.id

Modeling of Electron Transfer Processes in Biomimetic Heme Systems

This compound analysis is a valuable tool in the characterization of biomimetic and de novo designed heme systems, which are developed to model and understand biological electron transfer processes. nih.govscispace.com These artificial proteins can be engineered to incorporate heme cofactors and facilitate electron transfer between them.

In one example, a de novo designed protein, C2, was successfully engineered to covalently incorporate a c-type heme in vivo. nih.gov The this compound assay confirmed the identity of the incorporated heme, showing a spectrum identical to that of horse heart cytochrome c. nih.gov This system was further modified to include a zinc-porphyrin, enabling the study of light-activated electron transfer to a second, non-covalently bound b-type heme. nih.gov The quenching of the zinc-porphyrin's fluorescence upon addition of the b-type heme provided evidence for electron transfer between the two porphyrin centers. nih.gov

The study of electron transfer in such biomimetic systems is also informed by Marcus theory, which relates the rate of electron transfer to the thermodynamic driving force and the reorganization energy. researchgate.net By modifying the protein scaffold and the heme cofactors in these model systems, researchers can systematically investigate the factors that govern the kinetics and thermodynamics of electron transfer, providing insights that are applicable to natural heme-containing proteins. acs.orgresearchgate.net

Computational and Theoretical Approaches to Pyridine Hemochrome

Molecular Modeling of Pyridine-Heme Interactions and Complex Stability

Molecular modeling techniques, including molecular mechanics and docking, are employed to study the interactions between pyridine (B92270) and the heme molecule, providing insights into the stability of the resulting pyridine hemochrome complex. These models are crucial for understanding the steric and electrostatic contributions to the binding of pyridine to the iron center of the porphyrin ring.

Early molecular mechanics studies on metalloporphyrins, including those with axial pyridine ligands, focused on understanding the conformational properties of the complex. researchgate.net These force-field-based methods allow for the energy minimization of the structure, revealing the most stable conformations. For this compound, this includes the planarity of the porphyrin ring and the orientation of the two axially coordinated pyridine molecules. researchgate.netnih.gov The stability of the complex is a result of the coordination bond between the pyridine nitrogen and the heme iron, as well as van der Waals and electrostatic interactions between the pyridine rings and the porphyrin macrocycle.

Table 1: Key Interactions in Pyridine-Heme Complex Formation

Interaction TypeDescriptionKey Atomic Groups Involved
Coordination Bond The primary interaction stabilizing the complex, involving the donation of the lone pair of electrons from the pyridine nitrogen to the iron center of the heme.Pyridine Nitrogen, Heme Iron
Van der Waals Forces Non-specific attractive or repulsive forces between the pyridine rings and the porphyrin macrocycle.Atoms of the pyridine rings and the porphyrin
Electrostatic Interactions Interactions between the partial charges on the atoms of the pyridine and the heme.Charged and partially charged atoms on both molecules
Hydrogen Bonding Can occur if substituents on the pyridine ring act as hydrogen bond donors or acceptors, potentially interacting with the porphyrin side chains or the surrounding environment.Substituents on pyridine, porphyrin propionate groups

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules like this compound. uba.ar DFT calculations provide valuable information about the distribution of electrons within the molecule, the nature of the chemical bonds, and the energies of the molecular orbitals. uba.ar

These calculations are instrumental in understanding the electronic properties of the heme group and how they are modulated by the axial ligation of pyridine. The coordination of pyridine to the iron center influences the spin state of the iron and the electronic transitions that give rise to the characteristic absorption spectra of this compound. uba.ar By calculating the molecular orbital energies, DFT can help to interpret experimental spectroscopic data, such as the Soret and Q bands observed in UV-Vis spectroscopy.

Furthermore, DFT can be used to explore the reactivity of this compound. By mapping the electron density and identifying regions that are susceptible to electrophilic or nucleophilic attack, researchers can predict how the complex might interact with other molecules. This is particularly relevant for understanding the role of heme in enzymatic reactions, where the electronic state of the iron is critical for catalysis. mdpi.com Hybrid quantum mechanics/molecular mechanics (QM/MM) methods, which often utilize DFT for the QM region, allow for the study of the electronic structure of the heme active site within the larger protein environment. uba.arresearchgate.net

Table 2: Properties of this compound Investigated by DFT

PropertyInformation Gained from DFT Calculations
Electronic Structure Distribution of electron density, molecular orbital energies, and spin state of the iron center.
Spectroscopic Properties Prediction and interpretation of UV-Vis and other spectroscopic data based on calculated electronic transitions.
Reactivity Identification of reactive sites and prediction of interaction energies with other molecules.
Bonding Analysis Characterization of the nature and strength of the coordination bond between pyridine and the heme iron.

Molecular Dynamics (MD) Simulations of this compound-Protein Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of biomolecular systems, including the interactions between this compound and proteins. nih.gov These simulations model the movements of atoms and molecules over time, providing insights into conformational changes, binding pathways, and the stability of protein-ligand complexes. nih.govmdpi.com

When this compound is formed within a protein, such as in the case of denatured hemoglobin where histidine residues can be replaced by pyridine, MD simulations can explore the conformational dynamics of the complex within the protein matrix. nih.gov These simulations can reveal how the protein environment influences the orientation of the pyridine ligands and the flexibility of the heme pocket. mdpi.com

MD simulations can also be used to investigate the process of pyridine binding to the heme in a protein. By simulating the diffusion of pyridine molecules into the heme-binding pocket, researchers can identify key protein residues that facilitate or hinder this interaction. nih.gov The force fields used in MD simulations are crucial for accurately representing the interactions between the protein, the heme, and the pyridine ligands. mdpi.com The insights gained from these simulations are valuable for understanding how small molecules like pyridine can interact with and modulate the function of heme proteins. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling in Related Pyridine-Heme Systems

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemrevlett.com While direct QSAR studies on this compound itself are not common, QSAR models have been developed for related systems involving pyridine derivatives that interact with heme-containing proteins or have similar structural motifs. chemrevlett.comnih.gov

These models can provide insights into the key structural features of pyridine derivatives that influence their binding affinity and inhibitory activity towards specific targets. For example, a QSAR study on pyridine derivatives as anticancer agents could identify descriptors related to molecular size, shape, and electronic properties that correlate with their biological effect. chemrevlett.com

The general principles from such QSAR studies can be extrapolated to understand how modifications to the pyridine ring might affect its interaction with the heme group in this compound. Descriptors such as hydrophobicity, electronic substituent effects, and steric parameters of different pyridine derivatives could be correlated with their ability to form stable hemochrome complexes. This approach can guide the design of new pyridine-based molecules with specific heme-binding properties.

Table 3: Common Descriptors in QSAR Models of Pyridine Derivatives

Descriptor TypeExamplesRelevance to Pyridine-Heme Interactions
Electronic Hammett constants, partial atomic chargesInfluence the strength of the coordination bond with the heme iron.
Steric Molar refractivity, van der Waals volumeAffect the fit of the pyridine molecule into the heme pocket and its orientation relative to the porphyrin ring.
Hydrophobic LogP (partition coefficient)Can influence the partitioning of the pyridine derivative into the typically hydrophobic heme-binding pocket of proteins.
Topological Connectivity indices, shape indicesDescribe the overall size, shape, and branching of the molecule, which can impact binding.

Predictive Modeling of Spectroscopic Signatures of Pyridine Hemochromes

Predictive modeling can be used to simulate and interpret the spectroscopic signatures of pyridine hemochromes, particularly their characteristic UV-Vis absorption spectra. plos.org The formation of the this compound complex from heme is readily identified by a sharp alpha-band in the visible region of the spectrum. nih.gov

Computational methods can predict these spectroscopic features. For instance, time-dependent density functional theory (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the positions and intensities of the absorption bands in the UV-Vis spectrum. By modeling the this compound complex, these calculations can help to assign the observed spectral peaks to specific electronic transitions within the molecule. uba.ar

Furthermore, predictive models can be developed to determine the concentration of different heme species (a, b, and c) in a mixture based on their this compound spectra. utah.edunih.gov These methods often involve measuring the absorbance at multiple wavelengths and using a set of extinction coefficients to solve a system of linear equations, allowing for the deconvolution of the overlapping spectra of the different hemochromes. nih.gov Such predictive modeling is a cornerstone of the widely used pyridine hemochromogen assay for heme quantification. utah.eduresearchgate.netnih.gov The accuracy of these predictions relies on precise experimental data and robust computational algorithms. nih.gov

Table 4: Characteristic UV-Vis Absorption Maxima for Pyridine Hemochromes

Heme TypeOxidized State (nm)Reduced State (α-band, nm)Reduced State (β-band, nm)Reduced State (Soret band, nm)
Heme b ~525, ~557556 - 557~525~418 - 419
Heme c ~520, ~550549 - 550~520~414 - 415
Heme a ~588~587-~430

Note: The exact positions of the absorption maxima can vary slightly depending on the specific conditions of the measurement. nih.govutah.eduresearchgate.net

Advanced Research Directions and Broader Academic Implications

Development of Novel Pyridine (B92270) Hemochrome-based Analytical Techniques

The traditional pyridine hemochrome assay, while reliable, is often described as time-consuming and labor-intensive, involving hazardous reagents like pyridine. eurekaselect.comresearchgate.netingentaconnect.comnih.gov These limitations have spurred the development of novel analytical methods that, while sometimes moving away from pyridine itself, are benchmarked against or used in conjunction with the classic assay. Research has focused on improving sensitivity, specificity, and throughput.

One area of development involves adapting the core principles for different sample types and concentration ranges. For instance, protocols have been refined to accurately determine heme concentrations from approximately 0.02 to 45 µM. researchgate.net A significant advancement is the development of methods that can be used for microalgal biorefinery cultivation scales, an area where traditional techniques have been less explored. researchgate.net Furthermore, patentable methods have been devised where a heme tag on a protein of interest can be used for quantification via the this compound absorbance (PHA) method. google.com This technique relies on the formation of a bis-pyridine heme complex with precisely known extinction coefficients, allowing for accurate concentration determination using the Beer-Lambert law. google.com

Researchers have also compared the time-honored this compound assay with newer technologies like direct absorbance-based spectrophotometry and fluorescence heme assays. tandfonline.com While the this compound method demonstrated the greatest linear range of detection, all three techniques showed similar analytical sensitivities and limits of quantitation of around 1 µM. tandfonline.com These comparative studies are crucial for validating newer, potentially faster, and safer methods against the established this compound standard. tandfonline.com

Exploration of this compound in Catalysis and Biocatalysis Models

In the fields of catalysis and biocatalysis, this compound serves as a critical characterization tool for metalloporphyrin-based catalysts and engineered hemeproteins. caltech.edunih.gov These synthetic or modified enzymes are designed to mimic and expand upon the catalytic activities of natural enzymes like cytochrome P450. nih.govnih.gov The formation and spectral analysis of this compound are routinely used to confirm the presence and determine the concentration of the heme b cofactor in purified recombinant proteins. researchgate.net

For example, in the development of artificial metalloenzymes and the expansion of the catalytic repertoire of hemeproteins, the this compound assay is used to quantify the heme cofactor before the biocatalytic reactions are initiated. caltech.edu This ensures accurate assessment of the catalyst's performance. The characteristic absorption spectrum of the reduced pyridine hemochromogen, with peaks around 524 nm and 556 nm, provides definitive evidence of a heme b cofactor within an engineered protein. researchgate.net

The study of synthetic metalloporphyrins as biomimetic catalysts for oxidation reactions also relies on this chemistry. researchgate.netrsc.org By using various pyridine derivatives as axial ligands, researchers can probe the stereo-electronic effects on the catalytic activity of high-valent manganese(V)-oxo porphyrin complexes. researchgate.net These models help elucidate the mechanisms of natural heme peroxidases and catalases, contributing to the design of more efficient and selective synthetic catalysts for organic chemistry. researchgate.net

Integration of this compound Analysis with High-Throughput Screening Methodologies

A significant limitation of the conventional this compound assay is its unsuitability for large-scale, high-throughput screening (HTS). eurekaselect.comresearchgate.netingentaconnect.com The method is considered intensive in terms of time, labor, and materials, which restricts its utility when analyzing a large number of samples simultaneously. eurekaselect.comnih.gov This has been a major driver for the development of alternative HTS-compatible heme assays.

Newer HTS methods are often based on different principles, such as chemiluminescence. eurekaselect.comresearchgate.netingentaconnect.com One such method relies on the reconstitution of horseradish peroxidase (HRP) apo-enzyme with heme to form the active holo-enzyme, which then generates a chemiluminescent signal. researchgate.netnih.gov This assay is performed in multi-well plates, allowing for the simultaneous measurement of many samples with high sensitivity. eurekaselect.comingentaconnect.com Despite the move away from the pyridine reaction itself, the classic this compound assay remains the benchmark against which these new HTS methods are validated. tandfonline.comulisboa.pt

The need for HTS in fields like metabolic engineering and drug discovery underscores the importance of these new techniques. For example, the Met-Seq method, a high-throughput approach for identifying genes influencing metabolic pathways, was developed to study heme metabolism. asm.org While this method uses a biosensor, the resulting hits are often validated using traditional methods, including this compound analysis, to quantify cellular heme levels. asm.org This highlights the ongoing role of the this compound assay as a fundamental, albeit low-throughput, verification tool in the age of HTS.

Table 1: Comparison of Heme Quantification Methods This table is generated based on data from comparative studies of different heme quantification assays.

FeaturePyridine Hemochromogen AssayFluorescence AssayDirect Absorbance (CLARiTY)Chemiluminescence (Apo-HRP)
Principle Formation of a colored derivative with pyridine. tandfonline.comMeasurement of fluorescence from de-metallated heme (protoporphyrin IX). tandfonline.comDirect measurement of heme absorbance in intact cells. tandfonline.comReconstitution of apo-horseradish peroxidase with heme. researchgate.net
Linear Range Widest range of detection. tandfonline.comMore limited range. tandfonline.comSimilar to fluorescence. tandfonline.comLarge dynamic range. researchgate.net
Limit of Quantitation ~1 µM tandfonline.com~1 µM tandfonline.com~1 µM tandfonline.comAs low as 1 pM researchgate.net
High-Throughput Suitability Low eurekaselect.comresearchgate.netingentaconnect.comModerateHighHigh eurekaselect.comresearchgate.netingentaconnect.com
Key Advantage "Gold standard," well-established. tandfonline.comCan be used for extremely small samples. tandfonline.comRequires no derivatization or hazardous chemicals. tandfonline.comVery high sensitivity and speed. researchgate.net
Key Disadvantage Labor-intensive, uses hazardous pyridine. eurekaselect.comresearchgate.netingentaconnect.comSignal affected by environmental factors. tandfonline.comRequires specialized equipment.Indirect measurement of heme.

Insights into Metalloporphyrin Chemistry and Biomimetic Systems

The study of this compound provides significant insights into the broader field of metalloporphyrin chemistry and the design of biomimetic systems. nih.govrsc.org Metalloporphyrins are at the heart of enzymes like cytochrome P450, which catalyze a vast range of oxidative transformations in nature. nih.govacademie-sciences.fr Chemists have developed synthetic metalloporphyrins to mimic this reactivity, creating catalysts for challenging chemical reactions. nih.govnih.gov

The formation of this compound is a classic example of axial ligation, where pyridine molecules bind to the central metal ion (iron) of the porphyrin ring, perpendicular to the porphyrin plane. This interaction is fundamental to the function of many hemeproteins. By studying how different ligands, such as pyridine and its derivatives, affect the spectral and redox properties of the metalloporphyrin, researchers can understand the electronic and steric factors that control catalytic activity. researchgate.net

These biomimetic models have been instrumental in elucidating complex enzymatic mechanisms, such as the "radical rebound" mechanism of cytochrome P450. nih.gov Iron porphyrin models have helped scientists understand how P450 enzymes activate oxygen and oxidize substrates. nih.gov The knowledge gained from these simple model systems, where pyridine often serves as a key ligand, is directly applicable to the development of robust and selective oxidation catalysts for use in organic synthesis. rsc.orgresearchgate.net Ruthenium porphyrins, for example, have emerged as highly effective catalysts for a wide variety of oxidation reactions, demonstrating the successful translation of biomimetic principles to practical applications. rsc.org

Future Directions in Understanding Heme Metabolism and Regulation via this compound Derivatives

This compound and its underlying chemistry remain relevant for future investigations into heme metabolism and regulation. Heme is not only a vital prosthetic group but also a signaling molecule that must be tightly regulated, as free heme can be toxic. nih.gov The this compound assay is a fundamental tool for quantifying total heme in cells and tissues, providing essential data for studies on heme biosynthesis, transport, and degradation. asm.orgnih.gov

Future research will likely focus on developing more sophisticated methods to distinguish between different pools of cellular heme, such as protein-bound heme versus the "labile" or regulatory heme pool. While the standard this compound assay measures total heme by replacing protein ligands with pyridine, modifications and combinations with other techniques could provide more nuanced information. researchgate.netacs.org

Understanding the intricate pathways of heme synthesis, which involves eight enzymatic steps and occurs in both the mitochondria and cytosol, is crucial. nih.gov As researchers use metabolic engineering to create microbial factories for heme production, the this compound assay will continue to be used to quantify yields and optimize pathways. mdpi.com Furthermore, in the study of human diseases related to heme synthesis (porphyrias) or blood disorders, accurate heme quantification is paramount. eurekaselect.comnih.gov Integrating data from this compound assays with modern techniques in genomics, proteomics, and biosensing will provide a more complete picture of how heme homeostasis is maintained and dysregulated in health and disease. asm.org

Q & A

Q. What is the fundamental principle of the pyridine hemochrome assay for heme quantification, and how is it experimentally implemented?

The this compound assay relies on the reaction of heme proteins with pyridine under alkaline conditions to form a stable hemochrome complex. This complex exhibits characteristic absorption peaks in the visible spectrum, allowing quantification via spectrophotometry. A standard protocol involves adding 20% pyridine and 0.2 N NaOH to the sample, followed by reduction with sodium dithionite to stabilize the reduced state of heme . For improved precision, modern adaptations use detergents (e.g., SDS) to ensure complete heme release from proteins and minimize interference .

Q. What are the critical parameters for calculating heme concentration using this compound spectra?

Key parameters include:

  • Extinction coefficients : Heme-specific coefficients (e.g., 24.3 mM⁻¹cm⁻¹ for heme cc at 549–535 nm) .
  • Sample preparation : Ensuring complete heme extraction via alkaline pyridine and reduction (e.g., using hydrosulfite) to avoid oxidation artifacts .
  • Spectrophotometric validation : Confirming peak positions (e.g., 520–590 nm for heme aa and cc) and baseline correction to eliminate background noise .

Advanced Research Questions

Q. How can researchers resolve discrepancies in heme ratios derived from this compound assays in multi-heme protein complexes?

Discrepancies often arise from overlapping spectral peaks (e.g., heme aa at 590 nm and heme cc at 550 nm). To address this:

  • Use deconvolution algorithms to separate overlapping peaks, validated against known standards (e.g., purified cytochrome cc oxidase) .
  • Cross-validate with alternative methods, such as HPLC or mass spectrometry, to confirm heme stoichiometry . Example: A study on the ACIII:aa₃ supercomplex reported a 10.6:1 heme cc:aa ratio via this compound, which was reconciled with structural data by assuming 7 heme cc per ACIII and 2 heme aa per aa₃ .

Q. What methodological controls are essential when applying this compound assays to heterogeneous biological samples (e.g., tumor microenvironments)?

  • Matrix interference controls : Add detergents (e.g., SDS) to solubilize membrane-bound heme proteins and prevent aggregation .
  • Redox state monitoring : Use dithionite titration to ensure full reduction and avoid partial oxidation, which skews extinction coefficients .
  • Heme specificity : Confirm absence of non-heme chromophores (e.g., flavins) via baseline scans from 400–700 nm .

Q. How can the this compound assay be optimized for high-throughput screening of heme content in clinical research?

  • Microscale adaptation : Reduce sample volume to 10 µL and use 96-well plate readers with automated pyridine/NaOH dispensing .
  • Standard curve normalization : Include a hemin standard curve in each run to account for batch-to-batch reagent variability .
  • Data validation : Apply statistical outlier tests (e.g., Grubbs’ test) to exclude anomalous readings caused by particulate contaminants .

Q. What are the limitations of this compound assays in structural studies of heme-protein interactions?

  • Inability to distinguish heme types in mixed systems : For example, heme bb and cc in cytochrome bc1bc₁ complexes require complementary techniques like X-ray crystallography or EPR .
  • pH sensitivity : Alkaline conditions (pH >12) may denature proteins, releasing non-target heme (e.g., free heme in lysates). Use buffers with controlled pH and validate with native gels .

Methodological Best Practices

  • Ethical and reproducibility guidelines : Adhere to protocols from Journal of Bacteriology and Analytical Biochemistry for heme quantification .
  • Data reporting : Include extinction coefficients, reduction methods, and spectral deconvolution steps in publications to ensure reproducibility .
  • Troubleshooting : Address inconsistent heme ratios by repeating assays under anaerobic conditions to prevent oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.